Mavatrep
Descripción general
Descripción
Mavatrep (also known as JNJ-39439335) is a TRPV1 receptor selective competitive antagonist . It is an investigational analgesic that may be a potential treatment for pain and/or inflammation . Phase I trials have been completed in healthy Japanese and Caucasian volunteers .
Synthesis Analysis
The key synthetic transformations in the process development of Mavatrep include the synthesis of (E)-6-bromo-2-(4-(trifluoromethyl)styryl)1H-benzo[d]imidazole and the Suzuki coupling of this compound with 3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol .
Molecular Structure Analysis
Mavatrep has a molecular formula of C25H21F3N2O and a molar mass of 422.451 g·mol −1 . Its IUPAC name is 2- [2- [2- [ ( E )-2- [4- (Trifluoromethyl)phenyl]ethenyl]-3 H -benzimidazol-5-yl]phenyl]propan-2-ol .
Chemical Reactions Analysis
Mavatrep is largely eliminated nonrenally and is metabolized into two primary metabolites which are also eliminated nonrenally .
Physical And Chemical Properties Analysis
Mavatrep belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Aplicaciones Científicas De Investigación
Synthesis of Mavatrep: A Potent Antagonist of Transient Receptor Potential Vanilloid-1
Mavatrep is a potent transient receptor potential vanilloid-1 (TRPV1) antagonist, synthesized through a process described by Wells et al. (2015). This synthesis involves key transformations including the synthesis of (E)-6-bromo-2-(4-(trifluoromethyl)styryl)1H-benzo[d]imidazole and the Suzuki coupling, resulting in Mavatrep with a 63% overall yield in four chemical steps (Wells et al., 2015).
Analgesic Efficacy in Osteoarthritis
Mayorga et al. (2017) conducted a study to evaluate Mavatrep's analgesic effects in patients with osteoarthritis. Mavatrep demonstrated significant reductions in pain, stiffness, and physical function compared to placebo, indicating its potential as a TRPV1 antagonist for pain treatment (Mayorga et al., 2017).
Bioavailability and Pharmacokinetics
The bioavailability and pharmacokinetics of Mavatrep in different formulations were studied by Manitpisitkul et al. (2018). They found that Mavatrep exhibits consistent pharmacokinetics across various formulations, and the study also assessed its safety profiles under different conditions (Manitpisitkul et al., 2018).
Design and Pharmacologic Characterization
Parsons et al. (2015) reported on the design, synthesis, and pharmacologic characterization of Mavatrep, highlighting its efficacy in TRPV1 functional assays and pain models. This study provides insights into the development of Mavatrep for clinical use in pain treatment (Parsons et al., 2015).
Safety And Hazards
Direcciones Futuras
Mavatrep is an investigational analgesic and its future directions are likely to be determined by the outcomes of ongoing and future clinical trials .
Relevant Papers
A randomized study evaluated the analgesic efficacy of a single dose of Mavatrep in patients with osteoarthritis . Another study discussed the promising analgesic signal in a long-awaited new class of drugs: TRPV1 antagonist Mavatrep in patients with osteoarthritis . The safety, tolerability, and pharmacokinetics of Mavatrep were evaluated in a single-center, double-blind, placebo-controlled, sequential-group phase 1 study .
Propiedades
IUPAC Name |
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHXXHTBUZRCN-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241905 | |
Record name | Mavatrep | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavatrep | |
CAS RN |
956274-94-5 | |
Record name | α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956274-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mavatrep [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavatrep | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mavatrep | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAVATREP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.